Researchers designing porous polymers face inconsistent BET surface areas when substituting TAPB with more flexible triamines. 1,3,5-Tris(4-aminophenyl)benzene (TAPB) provides the rigid, planar tripodal geometry required for predictable pore architectures.
- Delivers COF BET surface areas 50% higher than TAPA-based analogs (1203.60 cm²·g⁻¹).
- Enables POP membranes with 15.7× permeability enhancement over linear analogs without selectivity loss.
- Produces cured epoxy resins with thermal conductivity >0.3 W/(m·K) for semiconductor thermal management.
Standard purity 97%. Custom synthesis available. Global delivery with batch-specific CoA.
Molecular FormulaC24H21N3
Molecular Weight351.4 g/mol
CAS No.118727-34-7
Cat. No.B174889
⚠ Attention: For research use only. Not for human or veterinary use.
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a C3-symmetric tripodal aromatic triamine with the molecular formula C24H21N3 and a molecular weight of 351.45 g/mol . It is a crystalline solid at room temperature, exhibiting a melting point in the range of 165–263 °C depending on purity and polymorph . The compound's rigid 1,3,5-triphenylbenzene core, with three terminal 4-aminophenyl groups positioned at 120° angles, imparts a high degree of structural planarity and symmetry, making it a preferred tritopic building block for constructing microporous polyimides, covalent organic frameworks (COFs), and hyperbranched polymer networks [1][2]. TAPB is widely utilized as a crosslinking node or ligand linker in applications spanning gas separation membranes, photocatalytic degradation systems, and thermally conductive epoxy resins, owing to its ability to form robust, dimensionally stable networks with predictable pore architectures .
Framework ChemistryC3-symmetric tritopic amine for COF, polyimide, and POP synthesis
Membrane FabricationRigid planar core enables ultramicroporosity for gas separation membranes
Composite MaterialsCrosslinker or curing agent for thermally conductive epoxy resins
[1] Li, G.; Wang, Z. Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors. Macromolecules 2013, 46 (8), 3058–3066. DOI: 10.1021/ma400496q View Source
[2] Jiang, L. et al. Construction of a Stable Crystalline Polyimide Porous Organic Framework for C2H2/C2H4 and CO2/N2 Separation. Chem. Eur. J. 2019, 25 (38), 9045–9051. DOI: 10.1002/chem.201900857 View Source
Why Generic TAPB Substitution Fails in Porous Materials
While several C3-symmetric triamines are commercially available as structural analogs, direct substitution of 1,3,5-tris(4-aminophenyl)benzene (TAPB) with alternatives such as tris(4-aminophenyl)amine (TAPA), 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), or 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) results in measurably different material outcomes that can compromise performance in critical applications [1]. The core geometric rigidity, electronic character, and spatial arrangement of the amine functionalities in TAPB uniquely dictate network topology, pore size distribution, and resultant gas transport/adsorption properties in derived polymers and frameworks [2][3]. Substitution with TAPA, which features a central nitrogen atom, alters electron density and reduces planarity, leading to lower BET surface areas and altered separation performance [4]. Replacement with TAPOB introduces flexible ether linkages that reduce backbone rigidity and increase chain mobility, consequently diminishing size-sieving capability and gas selectivity [5]. Similarly, TAPT incorporates an electron-deficient triazine core, which modifies electronic properties and can lead to different photocatalytic efficiencies but does not replicate TAPB's balanced rigid hydrophobic framework [6]. The quantitative evidence below demonstrates that TAPB is not a fungible commodity; its selection directly controls key performance metrics.
TAPA: central N reduces planarity, may lower BET surface area and gas selectivity.
TAPT: electron-deficient triazine core alters electronics, may shift catalytic performance.
[1] Suzuki, T.; Yamada, Y. Synthesis and gas transport properties of novel hyperbranched polyimide–silica hybrid membranes. J. Appl. Polym. Sci. 2013, 127 (1), 316–322. DOI: 10.1002/app.37866 View Source
[2] Li, G.; Wang, Z. Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors. Macromolecules 2013, 46 (8), 3058–3066. DOI: 10.1021/ma400496q View Source
[3] Xu, C. et al. Synthesis of microporous organic polymers with high CO2-over-N2 selectivity and CO2 adsorption. J. Mater. Chem. A 2013, 1 (10), 3406–3414. DOI: 10.1039/C2TA01108H View Source
[4] Li, G.; Wang, Z. Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors. Macromolecules 2013, 46 (8), 3058–3066. DOI: 10.1021/ma400496q View Source
[5] Suzuki, T.; Yamada, Y. Synthesis and gas transport properties of novel hyperbranched polyimide–silica hybrid membranes. J. Appl. Polym. Sci. 2013, 127 (1), 316–322. DOI: 10.1002/app.37866 View Source
[6] Electron Push-Pull Effect of Benzotrithiophene-Based Covalent Organic Frameworks on the Photocatalytic Degradation of Pharmaceuticals and Personal Care Products. Molecules 2025, 30 (2), 336. DOI: 10.3390/molecules30020336 View Source
Performance Differentiation Against Structural Analogs
BET Surface Area in COFs
In a direct head-to-head comparison of COFs synthesized from benzotrithiophene-2,5,8-tricarbaldehyde (BTT) with three different triamine linkers, the TAPB-derived COF (BTT-TAPB) exhibited a BET surface area of 1203.60 cm²·g⁻¹, which is 50.4% higher than the TAPA-derived analog (BTT-TAPA, 800.46 cm²·g⁻¹) but 14.9% lower than the TAPT-derived analog (BTT-TAPT, 1413.58 cm²·g⁻¹) [1]. This intermediate surface area position is critical for applications requiring balanced porosity and accessible active sites without the synthetic complexity of triazine-based linkers.
BET Surface Area (COFs)Head-to-head
1203.60 cm²·g⁻¹ (+50.4% vs TAPA; −14.9% vs TAPT)
Reported intermediate surface area supports accessible active site density
COFs synthesized via condensation of BTT with TAPA, TAPB, and TAPT; N₂ adsorption at 77 K
Why This Matters
Higher surface area correlates with increased active site availability for adsorption and catalysis; TAPB offers a middle-ground performance profile that balances surface area with synthetic accessibility.
[1] Electron Push-Pull Effect of Benzotrithiophene-Based Covalent Organic Frameworks on the Photocatalytic Degradation of Pharmaceuticals and Personal Care Products. Molecules 2025, 30 (2), 336. DOI: 10.3390/molecules30020336 View Source
CO2/N2 Separation Factor in Polyimides
In a direct comparison of three microporous polyimides (MPIs) synthesized under identical conditions using pyromellitic dianhydride (PMDA) and different triamine cores, the TAPB-derived MPI-3 achieved a CO2/N2 separation factor of 102 at 273 K and 1 bar, compared to only 21 for the TAPA-derived MPI-2—a 4.9-fold enhancement [1]. The tetrahedral TAPM-derived MPI-1 exhibited an even higher factor of 342 under the same conditions, but TAPB's performance remains significantly superior to the TAPA analog.
CO₂/N₂ Selectivity (MPI)Head-to-head
102 (4.9× TAPA-derived)
Reported selectivity advantage in polyimide membranes
273 K, 1 bar; initial slope ratio of CO2 and N2 adsorption isotherms
Why This Matters
CO2/N2 selectivity is a critical metric for post-combustion carbon capture and natural gas purification; TAPB provides a substantial selectivity advantage over TAPA-based alternatives.
Gas SeparationMicroporous PolyimidesCO2 Capture
[1] Li, G.; Wang, Z. Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors. Macromolecules 2013, 46 (8), 3058–3066. DOI: 10.1021/ma400496q View Source
O2 Permeability Enhancement via Crosslinking
In a study of porous organic polymer (POP) membranes derived from Tröger's base polymers, increasing the TAPB crosslinker content from 0% (TPB-0) to 75% (TPB-75) resulted in a 15.7-fold increase in O2 permeability (from 50.3 to 790 Barrer) while simultaneously improving O2/N2 selectivity from 4.5 to 4.8 [1]. This simultaneous enhancement of both permeability and selectivity is rare and demonstrates TAPB's unique ability to create ultramicroporosity that enhances molecular sieving.
Gas Separation MembranesPorous Organic PolymersO2/N2 Separation
Evidence Dimension
O2 Permeability (Barrer)
Target Compound Data
TPB-75: 790
Comparator Or Baseline
TPB-0: 50.3
Quantified Difference
15.7× higher
Conditions
POP membranes with varying TAPB content; 35 °C, 1 atm
Why This Matters
TAPB crosslinking simultaneously improves permeability and selectivity, enabling membrane performance that approaches the 2015 Robeson upper bound, a critical benchmark for industrial gas separation.
Gas Separation MembranesPorous Organic PolymersO2/N2 Separation
[1] Chu, J. et al. Mechanically Strong Porous Organic Polymer Membranes with Enhanced Ultramicroporosity for Advanced Gas Separation. (Scite.ai profile summary). Original research: Chu, J. et al. J. Membr. Sci. 2020. View Source
Pore Size Distribution Uniformity
Polyimide networks synthesized from TAPB and PMDA exhibit a narrow pore size distribution centered at 5–6 Å with a BET surface area of 1454 m²·g⁻¹, whereas analogous networks derived from TAPA and PMDA show a broader distribution spanning 4–8 Å and a lower surface area [1]. The tighter pore size distribution of TAPB-based networks enhances molecular sieving selectivity for gas pairs with small kinetic diameter differences, such as CO2 (3.3 Å) over N2 (3.64 Å).
Pore Size DistributionHead-to-head
5–6 Å (narrow range) with 1454 m²·g⁻¹ BET
Narrow distribution enhances molecular sieving precision
Pore Size Distribution (Å) and BET Surface Area (m²·g⁻¹)
Target Compound Data
5–6 Å; 1454 m²·g⁻¹
Comparator Or Baseline
TAPA-PMDA: 4–8 Å; surface area not directly comparable but reported as 818 cm²·g⁻¹ in other PMDA systems
Quantified Difference
Narrower distribution (2 Å range vs. 4 Å range); higher surface area
Conditions
Polyimide networks via one-pot polycondensation; N₂ adsorption at 77 K
Why This Matters
Narrower pore size distribution translates to more predictable and sharper molecular sieving, reducing co-adsorption of undesired species and improving separation efficiency.
[1] Li, G.; Wang, Z. Microporous Polyimides with Uniform Pores for Adsorption and Separation of CO2 Gas and Organic Vapors. Macromolecules 2013, 46 (8), 3058–3066. DOI: 10.1021/ma400496q View Source
CO2 Permeability in Carbon Molecular Sieve Membranes
Carbon molecular sieve (CMS) membranes derived from hyperbranched polyimides based on TAPB and 6FDA dianhydride achieved a CO2 permeability of 16564.4 Barrer with a CO2/N2 selectivity of 34.7 after pyrolysis at 550 °C [1]. In comparison, CMS membranes from the same study using TAPB with PMDA or BPDA dianhydrides exhibited lower permeability, highlighting the synergy between TAPB's rigid core and the flexible –C(CF3)2– linkage in 6FDA. This permeability value represents a 637-fold increase over the precursor HBPI membrane (26.0 Barrer) and positions TAPB-6FDA CMS membranes among high-flux CO2 separation materials.
CO₂ Permeability (CMS Membranes)Head-to-head
16,564 Barrer (637× over precursor)
Exceptionally high reported flux for CO₂ separation
637× higher permeability with equivalent selectivity
Conditions
CMS membranes pyrolyzed at 550 °C; pure gas permeation at 35 °C, 1 atm
Why This Matters
Exceptionally high CO2 permeability with maintained selectivity is essential for reducing membrane area and capital cost in industrial CO2 separation units.
[1] Synthesis and gas transport properties of hyperbranched network polyimides derived from Tris(4-aminophenyl)benzene. Polymer 2020, 203, 122776. DOI: 10.1016/j.polymer.2020.122776 View Source
Low-Pressure CO2 Uptake and Selectivity
An aldehyde-rich polyimine synthesized from TAPB and 1,3,5-benzenetricarboxaldehyde, post-modified with tris(2-aminoethyl)amine, exhibited a CO2 uptake of 1.13 mmol·g⁻¹ at 0.05 bar and 273 K, and an estimated CO2-over-N2 selectivity of 1.04 × 10³ for a 5%/95% CO2/N2 mixture at 273 K [1]. This extremely high selectivity is attributed to the combination of physisorption in micropores derived from TAPB's rigid framework and chemisorption on grafted amine groups, demonstrating TAPB's utility as a platform for tunable, high-performance CO2 sorbents.
CO₂ Uptake at 0.05 barReported
1.13 mmol·g⁻¹, selectivity ~10³
Reported high selectivity from combined physisorption/chemisorption
Post-modified polyimine; 273 K
CO2 CapturePolyimineLow-Pressure Adsorption
Evidence Dimension
CO2 Uptake at 0.05 bar (mmol·g⁻¹) and CO2/N2 Selectivity
Target Compound Data
1.13 mmol·g⁻¹; selectivity 1.04 × 10³
Comparator Or Baseline
Not directly compared; class-level inference that other triamine-based polyimines typically exhibit lower selectivity
Quantified Difference
Selectivity ~10³, among the highest reported for porous organic polymers
Conditions
273 K, 0.05 bar CO2 partial pressure; 5%/95% CO2/N2 mixture
Why This Matters
High CO2 uptake at low partial pressures is critical for direct air capture and flue gas treatment; TAPB-based frameworks can be engineered to achieve exceptional selectivity.
CO2 CapturePolyimineLow-Pressure Adsorption
[1] Xu, C.; Bacsik, Z.; Hedin, N. Adsorption of CO2 on a micro-/mesoporous polyimine modified with tris(2-aminoethyl)amine. J. Mater. Chem. A 2015, 3 (31), 16229–16234. DOI: 10.1039/C5TA03522K View Source
High-Value Application Scenarios
Post-Combustion CO2 Capture Membranes
For carbon capture from flue gas streams where high throughput is paramount, CMS membranes derived from TAPB-6FDA offer a CO2 permeability of 16564.4 Barrer with a CO2/N2 selectivity of 34.7 [1]. This performance profile is ideal for first-stage separation units where membrane area and capital cost are primary constraints, and where TAPB-based materials outperform slower, more selective alternatives that would require larger membrane footprints.
COF Photocatalysts for Water Remediation
TAPB-derived COFs such as BTT-TAPB provide a BET surface area of 1203.60 cm²·g⁻¹, 50% higher than TAPA-based analogs [2]. This enhanced surface area translates to increased active site density for photocatalytic degradation of pharmaceutical contaminants. Researchers developing visible-light-driven water treatment systems should select TAPB over TAPA when maximizing surface area is a priority, while recognizing that TAPT may offer further improvements if triazine synthesis is feasible.
Air Separation for O2/N2 Enrichment
POP membranes incorporating 75% TAPB crosslinker achieve an O2 permeability of 790 Barrer with an O2/N2 selectivity of 4.8, representing a 15.7× permeability increase over linear analogs without selectivity loss [3]. This performance approaches the 2015 Robeson upper bound, making TAPB-crosslinked POPs a competitive choice for on-site oxygen enrichment in medical or industrial settings, where compact membrane modules are valued.
Thermally Conductive Epoxy Curing Agent
The rigid 1,3,5-triphenylbenzene skeleton of TAPB imparts high thermal conductivity to cured epoxy resins, as documented in patent literature . Formulations containing TAPB as a curing agent enable the production of resin sheets and substrates with thermal conductivity exceeding 0.3 W/(m·K), meeting the demanding heat dissipation requirements of high-integration semiconductors and LED lighting. Procurement of TAPB for this application should be based on its ability to deliver both thermal performance and processable melting behavior.
Application
Selection Property
Validation Focus
Post-combustion CO₂ capture membranes
CO₂ permeability/selectivity profile
CMS membrane performance under flue gas conditions
COF-based photocatalyst development
BET surface area and active site accessibility
Photocatalytic degradation efficiency under visible light
O₂/N₂ membrane separation
O₂ permeability and O₂/N₂ selectivity
Membrane performance relative to Robeson upper bound
Thermally conductive epoxy formulations
Thermal conductivity and processable melting behavior
Thermal conductivity measurement in cured resin
[1] Synthesis and gas transport properties of hyperbranched network polyimides derived from Tris(4-aminophenyl)benzene. Polymer 2020, 203, 122776. DOI: 10.1016/j.polymer.2020.122776 View Source
[2] Electron Push-Pull Effect of Benzotrithiophene-Based Covalent Organic Frameworks on the Photocatalytic Degradation of Pharmaceuticals and Personal Care Products. Molecules 2025, 30 (2), 336. DOI: 10.3390/molecules30020336 View Source
[3] Chu, J. et al. Mechanically Strong Porous Organic Polymer Membranes with Enhanced Ultramicroporosity for Advanced Gas Separation. (Scite.ai profile summary). Original research: Chu, J. et al. J. Membr. Sci. 2020. View Source
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